Methyl 5-(chloromethyl)furan-3-carboxylate

Description

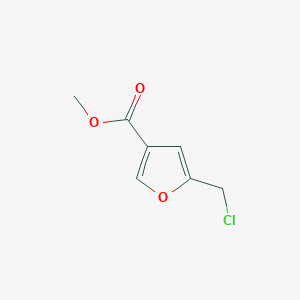

Methyl 5-(chloromethyl)furan-3-carboxylate (CAS: 20416-07-3) is a furan-based organic compound with the molecular formula C₇H₇ClO₃ and a molecular weight of 174.58 g/mol . Its structure features a chloromethyl (-CH₂Cl) substituent at the 5-position of the furan ring and a methoxycarbonyl (-COOCH₃) group at the 3-position. This compound is commercially available as a powder, with recommended storage at 4°C to ensure stability . The chloromethyl group serves as a reactive site for further chemical modifications, making it valuable in synthetic chemistry.

Properties

IUPAC Name |

methyl 5-(chloromethyl)furan-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-10-7(9)5-2-6(3-8)11-4-5/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTBDDIZMVUFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20416-07-3 | |

| Record name | methyl 5-(chloromethyl)furan-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 5-(chloromethyl)furan-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a furan ring with a chloromethyl group and a carboxylate moiety. Its synthesis has been optimized through various methods, including the use of organometallic reagents and nucleophilic substitutions. For instance, it can be synthesized from methyl 2-methylfuran-3-carboxylate via a three-stage process that includes formylation and chlorination steps .

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a precursor for more complex compounds with significant pharmacological properties. Notably:

- Histone Deacetylase Inhibition : Derivatives of this compound have been shown to act as potent inhibitors of histone deacetylases (HDACs), which are critical in the regulation of gene expression. Inhibition of HDACs can induce apoptosis in cancer cells, making these derivatives promising candidates for anti-tumor therapies .

- Modulation of NMDA Receptors : This compound serves as a precursor for synthesizing N-Methyl-D-aspartate (NMDA) receptor modulators. NMDA receptors are vital for synaptic plasticity and memory function, and their modulation holds therapeutic potential for conditions like Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. This is particularly relevant in the context of HDACs and other targets involved in cancer progression .

- Receptor Modulation : By acting on NMDA receptors, the compound can influence neurotransmitter signaling pathways, which are crucial for cognitive functions .

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| HDAC Inhibition | Cancer Cells | Induces apoptosis | |

| NMDA Receptor Modulation | Neurological Disorders | Enhances cognitive functions | |

| Antimicrobial Activity | Various Pathogens | Exhibits antimicrobial properties |

Case Study: HDAC Inhibition

In a study focusing on the synthesis of hydroxamic acid derivatives from this compound, researchers demonstrated that these compounds significantly inhibited HDAC activity in various cancer cell lines. The most potent derivative showed an IC50 value indicating effective inhibition at sub-micromolar concentrations .

Case Study: NMDA Receptor Modulation

Another investigation highlighted the synthesis of furan-2-carboxamide analogues derived from this compound. These analogues were evaluated for their ability to modulate NMDA receptor activity, showing promise as therapeutic agents for Alzheimer's disease due to their favorable pharmacological profiles .

Scientific Research Applications

Synthetic Applications

Methyl 5-(chloromethyl)furan-3-carboxylate is primarily utilized as an intermediate in the synthesis of various compounds, including:

- Histone Deacetylase Inhibitors : It has been used to synthesize conjugated hydroxamic acids, which are potent inhibitors of histone deacetylases (HDACs). These inhibitors are promising candidates for anti-tumor therapies due to their ability to induce cancer cell death by altering gene expression .

- N-Methyl-D-aspartate (NMDA) Receptor Modulators : The compound serves as a precursor for synthesizing furan-2-carboxamide analogues that act as positive allosteric modulators of NMDA receptors. This modulation has therapeutic implications for neurological disorders such as Alzheimer's disease and schizophrenia .

- Gonadotropin-Releasing Hormone Receptor Antagonists : It is also involved in the synthesis of novel guanidine-derived non-peptide antagonists that may be useful for treating hormone-dependent cancers, including prostate and breast cancer .

Case Study 1: Synthesis of HDAC Inhibitors

A study demonstrated the synthesis of hydroxamic acid derivatives from this compound. The resulting compounds exhibited significant anti-tumor activity by effectively inhibiting HDAC enzymes, showcasing their potential in cancer treatment .

Case Study 2: NMDA Receptor Modulation

Research highlighted the development of NMDA receptor modulators from this compound, indicating their potential role in enhancing cognitive functions and treating neurodegenerative diseases. The synthesized compounds showed promising results in preclinical trials, warranting further investigation .

Research Findings

Recent studies have focused on expanding the synthetic utility of this compound through innovative methodologies:

- Electrochemical Reduction : New methods involving electrochemical techniques have been explored for the reduction of this compound, leading to high yields of valuable derivatives that can be further functionalized for various applications .

- Biomass Conversion : Research indicates the potential to derive this compound from biomass sources, promoting sustainable practices in chemical synthesis. This approach aligns with green chemistry principles by utilizing renewable resources .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| HDAC Inhibitors | Synthesis of conjugated hydroxamic acids | Anti-cancer therapies |

| NMDA Receptor Modulators | Development of positive allosteric modulators | Treatment for neurological disorders |

| Gonadotropin-Releasing Hormone Antagonists | Synthesis of non-peptide antagonists | Targeted therapies for hormone-dependent cancers |

| Biomass Conversion | Sustainable synthesis from renewable resources | Promotes eco-friendly chemical production |

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The reactivity and applications of methyl 5-(chloromethyl)furan-3-carboxylate are influenced by its substituents. Below is a comparative analysis of structurally related furan derivatives (Table 1):

Table 1: Key Properties of this compound and Analogous Compounds

Physical and Chemical Properties

- Solubility and Stability: The chloromethyl derivative’s powder form contrasts with liquid analogs like ethyl 5-methylfuran-3-carboxylate, which may offer better solubility in non-polar solvents .

- Thermal Behavior : Derivatives such as methyl 5-(acetoxymethyl)furan-3-carboxylate have been characterized via NMR (δ 3.83 for methoxy groups), highlighting structural distinctions from the chloromethyl variant .

Preparation Methods

Chlorination of 5-(Hydroxymethyl)furan-3-carboxylate Derivatives

A common approach involves the chlorination of methyl 5-(hydroxymethyl)furan-3-carboxylate using chlorinating agents such as tert-butyl hypochlorite. This method proceeds under mild conditions at room temperature and air atmosphere, resulting in high yields of the chloromethyl product.

-

- A mixture of methyl 5-(hydroxymethyl)furan-3-carboxylate and tert-butyl hypochlorite is stirred at room temperature under air for 24 hours.

- The reaction progress is monitored by ^1H NMR spectroscopy.

- After completion, volatiles are evaporated, and the crude product is purified by chromatography.

| Reagent | Amount | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Methyl 5-(hydroxymethyl)furan-3-carboxylate | Stoichiometric | Room temperature, 24 h | 80-85 | Air atmosphere, mild stirring |

| tert-Butyl hypochlorite | Excess (approx. 5 equiv) | Prepared by published methods |

- Outcome : The chlorination proceeds efficiently, yielding methyl 5-(chloromethyl)furan-3-carboxylate as a colorless oil suitable for further transformations.

Esterification of 5-(Chloromethyl)furan-3-carboxylic Acid

Another pathway involves the esterification of 5-(chloromethyl)furan-3-carboxylic acid or its acid chloride intermediate with methanol under reflux conditions.

-

- 5-(Chloromethyl)furan-3-carboxylic acid or acid chloride is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid or HCl gas).

- The mixture is heated under reflux for several hours.

- The product is isolated by solvent removal and purification via column chromatography.

| Starting Material | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 5-(Chloromethyl)furan-3-carboxylic acid or acid chloride | Acid catalyst (H2SO4 or HCl) | Reflux in MeOH, 4-6 h | 75-85 | Requires careful moisture control |

- Outcome : This esterification method reliably produces this compound with good purity and yield.

Direct Synthesis from Biomass-Derived 5-(Chloromethyl)furfural

Recent studies have demonstrated the direct use of biomass-derived 5-(chloromethyl)furfural (CMF) as a precursor for synthesizing this compound via selective oxidation and subsequent esterification.

-

- CMF is subjected to oxidation to form 5-(chloromethyl)furan-3-carboxylic acid or its acid chloride.

- The acid or acid chloride is then esterified with methanol.

- The process can be scaled up, maintaining high yields and selectivity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of CMF | Mild oxidants (e.g., TEMPO, NaClO2) at room temp | 80-90 | Selective oxidation of aldehyde |

| Esterification | Methanol, acid catalyst, reflux | 80-85 | Efficient conversion to ester |

- Outcome : This method leverages renewable feedstocks and green chemistry principles, enabling sustainable production routes.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorination of hydroxymethyl derivative | tert-Butyl hypochlorite | RT, air, 24 h | 80-85 | Mild, selective, scalable | Requires preparation of hypochlorite |

| Esterification of acid/acid chloride | Methanol, acid catalyst | Reflux, 4-6 h | 75-85 | Straightforward, high purity | Moisture sensitive |

| Direct oxidation and esterification from CMF | Oxidants (e.g., TEMPO), methanol, acid catalyst | Mild oxidation, reflux esterification | 80-90 | Biomass-based, green, scalable | Multi-step, requires oxidation step |

Research Findings and Notes

- The chlorination step using tert-butyl hypochlorite is highly efficient and can be performed on a large scale with yields exceeding 80%.

- Esterification reactions are generally robust but require careful control of moisture and acid catalyst concentration to avoid side reactions or hydrolysis.

- Oxidation of CMF to the corresponding acid or acid chloride is a critical step that determines the overall efficiency and selectivity of the process. Mild oxidants and controlled conditions prevent over-oxidation or degradation of the furan ring.

- The use of biomass-derived CMF as a starting material aligns with sustainable chemistry goals, reducing reliance on petrochemical feedstocks.

- Analytical techniques such as ^1H NMR, ^13C NMR, and HRMS are routinely employed to confirm the structure and purity of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.